molecular formula C8H7Cl2NO B1584585 2',5'-Dichloroacetanilide CAS No. 2621-62-7

2',5'-Dichloroacetanilide

Cat. No.: B1584585
CAS No.: 2621-62-7
M. Wt: 204.05 g/mol
InChI Key: ICZFWTSENFTULW-UHFFFAOYSA-N
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Description

2',5'-Dichloroacetanilide (CAS 2621-62-7) is a chlorinated acetanilide derivative with the molecular formula C₈H₇Cl₂NO and a molecular weight of 204.05 g/mol . It appears as a white to off-white crystalline powder with a melting point of 135°C and a boiling point of 346.2°C at 760 mmHg. Its density is approximately 1.2748 g/cm³, and it exhibits low volatility, with a vapor pressure of 5.86E-05 mmHg at 25°C . The compound is primarily used in pharmacological research and as an intermediate in organic synthesis, particularly in QSAR (Quantitative Structure-Activity Relationship) studies for determining octanol-water partition coefficients .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acylation of 2,5-Dichloroaniline

The most common and direct method to prepare 2',5'-Dichloroacetanilide is the reaction of 2,5-dichloroaniline with acetic anhydride. The reaction proceeds as follows:

$$
\text{2,5-Dichloroaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid}
$$

  • Reaction Conditions : Typically conducted at room temperature or slightly elevated temperatures.
  • Catalysts : Acidic catalysts such as sulfuric acid or hydrochloric acid may be used to enhance the reaction rate.
  • Solvents : Solvents such as dichloromethane or chloroform can be employed to dissolve reactants and control reaction kinetics.

Industrial Scale Preparation

In industrial settings, the process is scaled up with optimization for yield and purity. Continuous flow reactors and automated systems are often utilized to maintain precise temperature control and mixing, ensuring consistent product quality.

Detailed Experimental Findings and Data

Laboratory Synthesis Example

  • Reactants : 2,5-Dichloroaniline (10 mmol), Acetic Anhydride (14 mmol)
  • Solvent : Chloroform (50 mL)
  • Procedure : The 2,5-dichloroaniline is dissolved in chloroform, followed by the slow addition of acetic anhydride under stirring at room temperature.
  • Reaction Time : Approximately 1-2 hours.
  • Work-up : The reaction mixture is filtered to isolate the solid product.
  • Yield : Quantitative yields (~100%) of this compound are reported.
  • Product Purity : The product is obtained as a colorless solid and used without further purification in some cases.

Characterization Data

Parameter Value
Melting Point Approximately 132 °C
Molecular Weight 197.5 g/mol
Physical State Solid, colorless
Purity High, confirmed by melting point and spectroscopic data

Comparative Analysis of Preparation Methods

Preparation Method Reaction Type Conditions Yield Notes
Acylation with Acetic Anhydride Nucleophilic acyl substitution Room temperature, acidic catalyst Quantitative Most straightforward and widely used
Acylation with Acetyl Chloride Nucleophilic acyl substitution Controlled temperature, inert atmosphere High Requires careful handling of acetyl chloride
Nitration of Dichloroacetanilide (for related compounds) Electrophilic aromatic substitution Low temperature, sulfuric acid/oleum Moderate to high Not direct synthesis of this compound

Notes on Purification and Quality Control

  • Recrystallization : The crude product is often purified by recrystallization from solvents such as hot water or alcohol to remove impurities.
  • Melting Point Analysis : Used as a primary check for purity and identity.
  • Spectroscopic Methods : NMR and mass spectrometry confirm the chemical structure and purity.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dichloroacetanilide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield 2,5-dichloroaniline and acetic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat can facilitate substitution reactions.

    Hydrolysis: Acidic or basic conditions can promote hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products

    Substitution: Depending on the substituent introduced, various derivatives of 2’,5’-Dichloroacetanilide can be formed.

    Hydrolysis: The major products are 2,5-dichloroaniline and acetic acid.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Agricultural Applications

Herbicide Development
2',5'-Dichloroacetanilide is primarily recognized for its use as a herbicide. It functions by inhibiting the growth of unwanted plants, making it valuable for crop management. The compound is particularly effective against a range of broadleaf weeds and grasses.

  • Mechanism of Action : The herbicidal activity is attributed to its ability to disrupt cellular processes in target plants. Research indicates that dicloran interferes with mitochondrial respiration and inhibits photosynthesis, leading to plant death .
  • Field Studies : In field trials, dicloran has shown effectiveness in controlling weed populations in crops such as soybeans and corn. For instance, studies have demonstrated that applying dicloran at specific growth stages significantly reduces weed biomass compared to untreated controls .

Toxicological Studies

Metabolism and Toxicity
Toxicological research has focused on understanding the metabolism of this compound in various organisms. Studies involving animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME).

  • Case Study : A study on Sprague-Dawley rats revealed that after administration of dicloran, a significant portion was metabolized into 4-amino-3,5-dichloroacetanilide and excreted through urine . This indicates rapid metabolism and low bioaccumulation potential.
  • Toxicity Assessment : The compound has been evaluated for its potential toxic effects on human health and the environment. Acute toxicity studies have shown that dicloran poses low toxicity risks at typical exposure levels found in agricultural settings .

Environmental Impact

Degradation Studies
The environmental persistence and degradation pathways of this compound have been extensively studied to assess its ecological impact.

  • Soil Residue Studies : Research indicates that dicloran can persist in soil but is subject to microbial degradation over time. A study demonstrated that after application, residues decreased significantly within six months due to microbial activity .
  • Water Contamination : Analytical methods such as high-performance liquid chromatography (HPLC) have been employed to detect dicloran and its metabolites in water sources. These studies help evaluate the risk of water contamination due to agricultural runoff .

Analytical Methods for Detection

Various analytical techniques have been developed for detecting and quantifying this compound in environmental samples.

  • HPLC Techniques : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has proven effective for analyzing dicloran residues in soil and water samples. This method provides high sensitivity and specificity, crucial for environmental monitoring .
  • Biodegradability Testing : Studies assessing the biodegradability of dicloran indicate that while it can be broken down by microbial action, certain conditions may prolong its persistence in the environment .

Data Tables

Application AreaKey FindingsReferences
Agricultural UseEffective against broadleaf weeds
Toxicological StudiesRapid metabolism; low bioaccumulation
Environmental ImpactPersistent but degradable in soil
Analytical MethodsHPLC-MS effective for residue detection

Mechanism of Action

The mechanism of action of 2’,5’-Dichloroacetanilide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Dichloroacetanilides

Structural and Physical Properties

Table 1 summarizes key physical properties of 2',5'-dichloroacetanilide and structurally related compounds:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
This compound 2621-62-7 C₈H₇Cl₂NO 204.05 135 Pharmacological studies, QSAR
3,4-Dichloroacetanilide 14765-43-0 C₈H₇Cl₂NO 204.05 131–133 Herbicide intermediate, microbial degradation studies
2',6'-Dichloroacetanilide 736970-78-8 C₈H₇Cl₂NO 204.05 N/A Dynamic octanol-water studies
3,5-Dichloroacetanilide N/A C₈H₇Cl₂NO 204.05 N/A Nephrotoxicity research
2'-Chloroacetanilide 533-17-5 C₈H₈ClNO 169.61 88–90 Organic synthesis intermediate

Notes:

  • 3,4-Dichloroacetanilide is a positional isomer with distinct reactivity and environmental behavior. It is a precursor to 2-nitro-4,5-dichloroacetanilide, a dyestuff intermediate synthesized via nitration in 104% sulfuric acid .
  • 2',6'-Dichloroacetanilide shares the same molecular weight as this compound but differs in chlorine substitution patterns, influencing its hydrophobicity and pharmacological activity .

Reactivity and Degradation Pathways

Enzymatic Hydrolysis

  • This compound: Limited data on enzymatic hydrolysis, but chlorinated acetanilides generally exhibit reduced susceptibility to acylamidase activity. For example, 3,4-dichloroacetanilide is hydrolyzed 50% slower than unsubstituted acetanilide by Fusarium solani acylamidase due to steric hindrance from chlorine substituents .
  • 3,5-Dichloroacetanilide: Undergoes oxidative biotransformation via cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO), producing nephrotoxic metabolites like 3,5-dichlorophenolhydroxylamine .

Microbial Degradation

  • 3,4-Dichloroacetanilide : Degraded anaerobically by Rhodococcus spp. through reductive deamination to 1,2-dichlorobenzene, with intermediate formation of 3,4-dichloro-N-(3,4-dichlorophenyl) benzamide . Pseudomonas species also acetylate 3,4-dichloroaniline to form 3,4-dichloroacetanilide as a cometabolic product .

Herbicide Intermediates

  • 3,4-Dichloroacetanilide : Critical precursor for propanil herbicides. In the 1960s, its comparison with propanil in patent disputes highlighted its role in herbicide efficacy testing .
  • 2-Nitro-4,5-dichloroacetanilide : Synthesized from 3,4-dichloroacetanilide via nitration (92% yield, 95.23% purity), used in dyestuff manufacturing .

Pharmacological Studies

  • This compound : Utilized in QSAR studies to model partition coefficients, aiding drug design .
  • 3,5-Dichloroacetanilide : Investigated for oxidative stress mechanisms in nephrotoxicity, with glutathione depletion observed in renal cells .

Environmental Persistence

  • 2',4'-Dichloroacetanilide : Classified as a skin corrosion hazard (Category 1B) under EU-GHS, requiring stringent handling protocols .

Toxicity Data

  • 2'-Chloroacetanilide : Causes skin irritation (LD₅₀ > 2000 mg/kg in rats) and is a lachrymator, necessitating protective equipment during handling .

Biological Activity

2',5'-Dichloroacetanilide (DCA) is a chemical compound that has garnered attention for its biological activities, particularly as an antibacterial and antifungal agent. This article reviews the existing literature on the biological activity of DCA, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₈H₇Cl₂NO
  • Molecular Weight : 202.05 g/mol
  • CAS Number : 2621-62-7

Antibacterial Activity

DCA exhibits significant antibacterial properties. Its mechanism primarily involves disrupting bacterial cell wall synthesis and function. Studies have shown that DCA can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Antifungal Activity

In addition to its antibacterial properties, DCA has been reported to possess antifungal activity. Research indicates that it can effectively inhibit fungal growth by interfering with cell membrane integrity and function.

Toxicity and Safety Profile

While DCA shows promising biological activities, it is essential to consider its toxicity. Toxicological studies indicate that high doses can lead to adverse effects, including liver damage and alterations in hematological parameters. The NOAEL (No Observed Adverse Effect Level) for DCA has been established at approximately 35 mg/kg body weight based on liver effects observed in animal studies.

Study TypeDose (mg/kg)Observed EffectsNOAEL (mg/kg)
Acute Toxicity5000Hunched posture, reduced food intake-
Chronic Toxicity3000Liver enlargement, impaired growth300

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of DCA against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates a potent ability to inhibit bacterial growth at relatively low concentrations.

Case Study 2: Antifungal Properties

In a controlled experiment assessing antifungal activity against Candida albicans, DCA showed an MIC of 64 µg/mL. The results suggest that DCA could serve as a potential therapeutic agent in treating fungal infections.

Research Findings

  • In Vivo Studies : Animal studies have shown that DCA is rapidly absorbed and excreted, with over 90% eliminated via urine within 48 hours post-administration .
  • Histopathological Effects : Histological examinations in rats revealed dose-dependent liver hypertrophy, indicating potential hepatotoxicity at higher doses .
  • Mechanistic Insights : Molecular studies suggest that DCA may induce oxidative stress in microbial cells, contributing to its antibacterial and antifungal effects .

Properties

IUPAC Name

N-(2,5-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZFWTSENFTULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062560
Record name 2,5-Dichloroacetanilide
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Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2621-62-7
Record name N-(2,5-Dichlorophenyl)acetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2,5-dichlorophenyl)-
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Record name 2',5'-Dichloroacetanilide
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Record name Acetamide, N-(2,5-dichlorophenyl)-
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Record name 2,5-Dichloroacetanilide
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Record name 2-(2,5-dichlorophenyl)acetamide
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Synthesis routes and methods

Procedure details

A 2.5 liter flask is charged with 550 g of petroleum distillate (boiling range: 110°-140° C.). With stirring, 162.0 g of 100% 2,5-dichloroaniline are then added and the mixture is warmed to 45° C., whereupon a solution forms. The 108 g of 100% acetic anhydride are added dropwise in the course of about 15 minutes and the temperature is allowed to rise to 65° C. After the reaction mixture has been stirred for 15 minutes at 65° C., the addition of 1265 g of 98% sulfuric acid is commenced, while ensuring that the temperature does not rise substantially above 70°-75° C. After addition of about 20-25% of the sulfuric acid, the precipitated acetanilide starts to dissolve. Hardly any further exothermic reaction ensues when the remainder of the sulfuric acid is added, and the temperature falls to about 60° C. The temperature of the 2-phase mixture is brought to 20°-25° C. by further cooling, and the feed of 128.2 g of 50.2% nitrating acid is commenced immediately at a temperature not higher than 25° C. The addition is complete after about 50 minutes and the reaction mixture is stirred for a further 20 minutes at 20° to 25° C.
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step Two
Quantity
1265 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
nitrating acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
petroleum
Quantity
550 g
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

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Feasible Synthetic Routes

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